5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a thiophene ring, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of azetidine-3-carboxylic acid with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
- 5-(Azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- 5-(Azetidin-3-yl)-3-(benzofuran-2-yl)-1,2,4-oxadiazole
Uniqueness
5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N3OS |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H9N3OS/c1-2-7(14-3-1)8-11-9(13-12-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
JAVARPCZBVEYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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